N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide: is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of a dimethylamino group attached to a phenethyl moiety, which is further connected to an oxalamide structure. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide typically involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride, followed by the introduction of a propyl group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the oxalamide bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
Chemistry: N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its ability to undergo various chemical reactions makes it a versatile candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The oxalamide moiety may also participate in binding interactions, stabilizing the compound’s association with its target.
Comparison with Similar Compounds
- N1-(4-(dimethylamino)phenethyl)-N2-phenethyloxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-isopropyloxalamide
- N1-(4-(dimethylamino)phenethyl)-N2-(o-tolyl)oxalamide
Comparison: N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity. These differences can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-4-10-16-14(19)15(20)17-11-9-12-5-7-13(8-6-12)18(2)3/h5-8H,4,9-11H2,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXOIPWDDHCPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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